![molecular formula C15H28N2O3S B5656288 {(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(methylthio)acetyl]-3-pyrrolidinyl}methanol](/img/structure/B5656288.png)
{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(methylthio)acetyl]-3-pyrrolidinyl}methanol
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Overview
Description
The study of complex organic molecules, like the one mentioned, involves understanding their synthesis, molecular structure, chemical reactions, properties, and potential applications in various fields. These molecules are often part of larger research efforts to discover new drugs, materials, or chemical processes.
Synthesis Analysis
Synthesis of complex organic molecules typically involves multi-step chemical reactions, starting from simpler precursors. Techniques such as condensation reactions, protection/deprotection of functional groups, and stereoselective synthesis are commonly employed. For instance, a study by Kobayashi et al. (2011) on the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols through the reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents highlights the intricate steps involved in creating complex structures (Kobayashi et al., 2011).
Molecular Structure Analysis
Determining the molecular structure of complex organic molecules is crucial for understanding their properties and behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are key tools. The crystal structure analysis by Yin et al. (2010) of a tin compound provides insights into the arrangement of atoms in space and how it can be determined (Yin et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of a molecule is influenced by its functional groups and molecular structure. Studies like the one on electrochemical oxidation by Ueno and Umeda (1992) offer insights into how complex molecules interact with other substances and the products that result from these interactions (Ueno & Umeda, 1992).
properties
IUPAC Name |
1-[(3R,4R)-3-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-2-methylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-11-4-16(5-12(2)20-11)6-13-7-17(8-14(13)9-18)15(19)10-21-3/h11-14,18H,4-10H2,1-3H3/t11-,12+,13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZSBFOZBWITRJ-XJFOESAGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CN(CC2CO)C(=O)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C[C@@H]2CN(C[C@@H]2CO)C(=O)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(methylthio)acetyl]-3-pyrrolidinyl}methanol |
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